molecular formula C15H17NO2 B8609518 4-(Pentylamino)naphthalene-1,2-dione CAS No. 195156-52-6

4-(Pentylamino)naphthalene-1,2-dione

Cat. No.: B8609518
CAS No.: 195156-52-6
M. Wt: 243.30 g/mol
InChI Key: JQTJFWKKCSZEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pentylamino)naphthalene-1,2-dione is a chemical research reagent based on the 1,2-naphthoquinone pharmacophore, substituted at the 4-position with a pentylamino group. This compound is of significant interest in medicinal chemistry and chemical biology for the development of novel anticancer agents. Research on closely related 4-(phenylamino)-substituted naphthoquinones has demonstrated potent antiproliferative activities against human cancer cell lines . The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics . This disruption leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing cellular apoptosis . Additionally, these compounds can induce mitochondrial depolarization, resulting in the production of intracellular reactive oxygen species (ROS), which contributes to their cytotoxic effects . From a structural perspective, the 1,2-naphthoquinone core often exhibits strong delocalization between the planar nitrogen atom at the 4-position and the carbonyl group at the 2-position, a feature that can influence its electronic properties and biological activity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195156-52-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-(pentylamino)naphthalene-1,2-dione

InChI

InChI=1S/C15H17NO2/c1-2-3-6-9-16-13-10-14(17)15(18)12-8-5-4-7-11(12)13/h4-5,7-8,10,16H,2-3,6,9H2,1H3

InChI Key

JQTJFWKKCSZEBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 4 Pentylamino Naphthalene 1,2 Dione and Analogous Amino 1,2 Naphthoquinones

Precursor Synthesis Strategies for the Naphthalene-1,2-dione Core

The foundational structure, naphthalene-1,2-dione (also known as 1,2-naphthoquinone (B1664529) or ortho-naphthoquinone), is a critical precursor for the synthesis of its 4-amino derivatives. The most established and satisfactory method for preparing this core structure is through the oxidation of 1-amino-2-hydroxynaphthalene (1,2-aminonaphthol). wikipedia.orgorgsyn.org

The synthesis typically proceeds as follows:

Preparation of 1-Amino-2-hydroxynaphthalene Hydrochloride : This intermediate is the key starting material. Its purity is paramount as it directly impacts the quality and yield of the final naphthalene-1,2-dione. orgsyn.org

Oxidation : The 1-amino-2-hydroxynaphthalene hydrochloride is dissolved in dilute acid and treated with an oxidizing agent. Ferric chloride (FeCl₃) is noted to be a superior oxidizing agent compared to chromic acid for this transformation. orgsyn.org The reaction is performed at a low temperature to prevent over-oxidation or degradation of the sensitive quinone product. The naphthalene-1,2-dione precipitates from the solution as a yellow solid. wikipedia.orgorgsyn.org

The reaction can be summarized by the following scheme:

1-Amino-2-hydroxynaphthalene + FeCl₃ (aq) → Naphthalene-1,2-dione

Alternative, more modern methods for synthesizing fused 1,2-naphthoquinones can involve a one-pot palladium-catalyzed process from simple alkynes, followed by oxidation using a trivalent-iodine-mediated reagent. rsc.org Another approach involves the oxidation of 1-tetralone (B52770) derivatives with reagents like o-iodoxybenzoic acid (IBX). researchgate.net These methods provide routes to substituted naphthalene (B1677914) cores that can be further functionalized.

Amination Reactions for Incorporating the Pentylamino Moiety at the C-4 Position

Once the naphthalene-1,2-dione core is synthesized, the next critical step is the introduction of the pentylamino group at the C-4 position. This is typically achieved through amination reactions, where the regiochemical outcome is a significant challenge.

The introduction of an amino group onto a quinone ring is a classic example of nucleophilic substitution or addition. In quinone systems, the electron-withdrawing nature of the carbonyl groups makes the quinone ring electrophilic and susceptible to attack by nucleophiles like primary amines (e.g., pentylamine).

The general mechanism involves the attack of the amine's lone pair of electrons on an electron-deficient carbon of the quinone ring. For 1,4-naphthoquinones, this often occurs via a Michael-type 1,4-addition, followed by oxidation (dehydrogenation) of the intermediate to restore the aromatic quinone system. rsc.orgrsc.org Various catalysts, including Lewis acids like CeCl₃·7H₂O, FeCl₃, Cu(OAc)₂, and bases like t-BuOK, can be employed to facilitate this reaction. rsc.orgrsc.orgrsc.org While the reaction is more extensively studied for 1,4-naphthoquinones, the underlying principles of nucleophilic attack apply to the 1,2-naphthoquinone isomer as well.

Achieving regioselective amination at the C-4 position of an unsubstituted naphthalene-1,2-dione is complex. Direct reaction of 1,2-naphthoquinone with primary amines often leads to a mixture of products or rearrangement. Research has shown that such reactions can result in the formation of 2-amino-1,4-naphthoquinone imine derivatives. nih.govresearchgate.net This transformation involves an initial attack at the C-4 position, followed by a tautomeric shift and reaction at the C-2 carbonyl, effectively transposing the quinone structure from a 1,2-dione to a 1,4-quinone imine. nih.gov

To direct the amination specifically to the C-4 position and maintain the 1,2-dione core, two main strategies are employed:

Use of a Precursor with a Leaving Group at C-4 : Synthesizing a 4-substituted-1,2-naphthoquinone, where the substituent is a good leaving group (e.g., a halogen like chlorine or an alkoxy group), allows for a direct nucleophilic aromatic substitution by pentylamine.

Divergent Synthesis from β-Tetralone : A regioselective synthesis of 4-amino-1,2-naphthoquinones can be achieved via the multi-functionalization of β-tetralone with primary amines under metal-free conditions, using O₂ as the oxidant. researchgate.net This method provides a modular approach to control the position of functionalization.

The success of the amination reaction hinges on carefully optimized conditions. Drawing analogies from the synthesis of related 2-amino-1,4-naphthoquinones and other derivatives, several parameters are key. rsc.org

ParameterConditionRationale / Effect
Solvent Ethanol (B145695), DMF, Acetic AcidSolvent polarity can influence reaction rates and solubility of reactants. rsc.orgacs.orgnih.gov
Base/Catalyst K₂CO₃, Et₃N, t-BuOK, BiCl₃A base can deprotonate the amine, increasing its nucleophilicity, or act as an acid scavenger. rsc.orgrsc.orgnih.gov Lewis acids can activate the quinone ring. rsc.org
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rates but may also lead to side products or decomposition. Mild conditions are often preferred. rsc.org
Atmosphere Air, O₂In many cases, an oxidant is required for the final dehydrogenation step to regenerate the quinone system. Air is often sufficient. rsc.orgresearchgate.net
Reactant Ratio Excess amineUsing an excess of the amine can drive the reaction to completion. researchgate.net

For example, a transition-metal-free amination of 1,4-naphthoquinone (B94277) has been optimized using 2 equivalents of amine and 2 equivalents of t-BuOK in DMF at room temperature for 2 hours, proceeding in the presence of air. rsc.org Similar systematic optimization would be required for the synthesis of 4-(pentylamino)naphthalene-1,2-dione to maximize yield and purity.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. Advanced protocols for synthesizing amino-naphthoquinones often involve catalytic systems or one-pot procedures that combine multiple steps.

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, solvents, and reagents. Several one-pot methods have been developed for analogous amino-naphthoquinone systems.

Sequential Condensation/Oxidation : A one-pot route for synthesizing complex spiro-isobenzofuran compounds has been developed starting from 4-amino-1,2-naphthoquinones and ninhydrin (B49086) in acetic acid, followed by an oxidation step. acs.org This demonstrates the utility of 4-amino-1,2-naphthoquinones as building blocks in one-pot procedures.

Reduction/Coupling/Oxidation Sequence : A one-pot method for synthesizing 2-amidonaphthoquinone derivatives from aminonaphthoquinones involves an in situ reduction of the quinone to a hydroquinone (B1673460), followed by acylation (coupling), and subsequent re-oxidation back to the quinone. nih.gov This sequence temporarily deactivates the quinone system to allow for selective N-functionalization.

Laccase-Mediated Synthesis : Enzymatic approaches offer a green chemistry alternative. Laccase has been used in the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium via in-situ generation of quinones from hydroquinones, followed by a Diels-Alder reaction. rsc.org

These advanced methodologies, while not all directly applied to this compound, represent the forefront of synthetic strategies that could be adapted for its efficient and environmentally benign production.

Mechanistic Considerations in Amine-Quinone Coupling Reactions

The reaction between primary amines and 1,2-naphthoquinone to form amino-1,2-naphthoquinones is a nuanced process that involves more than a simple nucleophilic substitution. Mechanistic studies indicate a complex reaction pathway, often culminating in a structural rearrangement of the naphthoquinone core.

A key observation in the reaction of 1,2-naphthoquinone with primary amines is the formation of 2-amino-1,4-naphthoquinone derivatives, which is equivalent to a 1,2- to 1,4-carbonyl transposition. researchgate.netnih.gov For instance, the reaction of 1,2-naphthoquinone with n-butylamine yields 2-(butylamino)-naphthoquinone-1,4-butylimine. researchgate.net This structural rearrangement suggests a multi-step mechanism.

Two primary pathways have been proposed for this transformation. nih.gov The first pathway involves an initial nucleophilic attack of the amine at the C4 position of the 1,2-naphthoquinone ring. This is followed by the formation of an imine at the C2 position. The second proposed pathway suggests the initial formation of an imine at one of the carbonyl groups, followed by a subsequent nucleophilic attack of another amine molecule at the C4 position.

Theoretical studies employing density functional theory (DFT) on the reaction between 1,2-naphthoquinone and methylamine (B109427) suggest that the initial nucleophilic attack is more likely to occur as a 1,2-addition to one of the carbonyl groups, rather than a 1,4-addition across the enone system. These computational models predict that 1,2-naphthoquinone is highly reactive towards amine nucleophiles.

While the precise sequence of events and the nature of the intermediates in the reaction with primary aliphatic amines like pentylamine are still a subject of investigation, the consistent isolation of 1,4-naphthoquinone derivatives points towards a thermodynamically favored product resulting from the rearrangement.

The following table outlines the proposed key steps in the reaction of 1,2-naphthoquinone with a primary amine, leading to the rearranged 1,4-naphthoquinone product.

Table 1: Proposed Mechanistic Steps in the Reaction of 1,2-Naphthoquinone with Primary Amines

StepDescriptionProposed Intermediate
1 Nucleophilic attack of the primary amine on a carbonyl carbon of 1,2-naphthoquinone.A zwitterionic or neutral hemiaminal intermediate.
2 Dehydration to form an imine or subsequent nucleophilic attack.An imine or a 4-amino-1,2-naphthoquinone (B1620441) derivative.
3 Tautomerization and rearrangement of the quinone system.Various tautomeric forms of the aminonaphthoquinone.
4 Further reaction with the amine (if in excess) to form an imine at the second carbonyl group.The final 2-amino-1,4-naphthoquinone imine product.

It is important to note that the reaction conditions, such as the solvent, temperature, and stoichiometry of the reactants, can influence the reaction pathway and the distribution of products.

Advanced Characterization Techniques for Molecular Structure Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular structure of 4-(Pentylamino)naphthalene-1,2-dione, with each technique offering unique insights into its chemical architecture.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the this compound molecule. The analysis of vibrational modes for related aminonaphthoquinone structures provides a strong basis for spectral assignment. sphinxsai.comscielo.br

The key functional groups—amine (N-H), carbonyl (C=O), and the aromatic system—give rise to characteristic absorption bands. The N-H stretching vibration of the secondary amine is typically observed in the region of 3200-3400 cm⁻¹. The carbonyl groups of the 1,2-dione system are expected to produce strong, distinct stretching bands in the 1650-1700 cm⁻¹ region. scielo.br The presence of conjugation and intramolecular hydrogen bonding between the N-H group and the adjacent carbonyl group can influence the exact position of these peaks. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene (B1677914) ring system typically appear in the 1450-1600 cm⁻¹ range. sphinxsai.com

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric C=O stretching modes and the breathing modes of the naphthalene ring are often prominent in the Raman spectrum. scielo.br

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchSecondary Amine3200 - 3400
C-H Stretch (Aromatic)Naphthalene Ring3000 - 3100
C-H Stretch (Aliphatic)Pentyl Chain2850 - 2960
C=O StretchQuinone Carbonyls1650 - 1700
C=C StretchAromatic Ring1450 - 1600
N-H BendSecondary Amine1500 - 1550
C-N StretchAryl Amine1250 - 1350

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise atom connectivity of this compound. Through ¹H and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom can be mapped out. nih.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthoquinone core and the aliphatic protons of the pentyl chain. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their substitution pattern on the ring. nih.govresearchgate.net The N-H proton would likely appear as a broad signal, its chemical shift influenced by solvent and concentration. The protons of the pentyl group would resonate in the upfield region (δ 0.8-3.5 ppm). The CH₂ group attached to the nitrogen atom (N-CH₂) would be the most downfield of the aliphatic signals, followed by the subsequent methylene (B1212753) groups, and terminating with the methyl (CH₃) group at the highest field. nih.govdoaj.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-180 - 190
Aromatic (C, C-H)7.0 - 8.5110 - 150
Amine (N-H)Variable (Broad)-
N-CH₂ (Pentyl)3.0 - 3.540 - 50
(CH₂)₃ (Pentyl)1.2 - 1.820 - 35
CH₃ (Pentyl)0.8 - 1.010 - 15

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound molecule. The naphthoquinone core is a strong chromophore. The spectrum is expected to exhibit multiple absorption bands corresponding to different electronic transitions.

Typically, aminonaphthoquinones display intense bands in the UV region (200-300 nm) attributed to π→π* transitions within the aromatic naphthalene system. nih.gov A characteristic, less intense band is often observed at longer wavelengths in the visible region (400-500 nm). This band is generally assigned to an intramolecular charge-transfer (ICT) transition, involving the transfer of electron density from the lone pair of the amino group (donor) to the carbonyl groups (acceptor) of the quinone ring. nih.gov This charge-transfer band is responsible for the characteristic color of the compound.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula, C₁₅H₁₅NO₂, corresponds to a molecular weight of approximately 257.29 g/mol . High-resolution mass spectrometry (HR-MS) would confirm the exact mass and elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 257 would be expected. The fragmentation pattern can provide valuable structural confirmation. A common fragmentation pathway for N-alkyl compounds is the cleavage of the C-C bond beta to the nitrogen atom, which in this case would lead to the loss of a butyl radical (•C₄H₉), resulting in a significant fragment ion. Other plausible fragmentations include the loss of the entire pentyl chain or cleavages within the naphthoquinone ring system, which are characteristic of the parent naphthoquinone structure. nist.govresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not widely reported, analysis of closely related structures, such as 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione, offers significant insight. iucr.org

In such structures, the naphthalene-1,2-dione core is largely planar. iucr.org A key feature is often an intramolecular hydrogen bond between the amine proton (N-H) and the adjacent carbonyl oxygen at the 2-position. This interaction contributes to the planarity of the amino-quinone fragment and influences the electronic properties of the molecule. The pentyl group would adopt a low-energy conformation. In the crystal lattice, molecules would be packed together through intermolecular forces such as van der Waals interactions and potentially C-H···O or π-π stacking interactions involving the aromatic rings. iucr.org

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis reaction and to determine an appropriate solvent system for large-scale purification. oup.comopenreviewhub.org Using a silica (B1680970) gel plate, the compound's retention factor (Rf value) can be determined in various solvent mixtures, typically combinations of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). oup.com

Column Chromatography: For purification, column chromatography using silica gel as the stationary phase is the standard method. mdpi.comrsc.org The crude product is loaded onto the column and eluted with a solvent system optimized by TLC. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. The moderate polarity of the aminonaphthoquinone structure allows for effective separation from non-polar starting materials and highly polar byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for final purity assessment. nih.gov A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The purity is determined by the peak area percentage in the chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, reversed-phase HPLC would be the method of choice, leveraging a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research on analogous compounds, such as 2-hydroxy-1,4-naphthoquinones and 2-phenylamino-1,4-naphthoquinones, provides a solid framework for developing an HPLC method for this compound. nih.govnih.gov The pentylamino group imparts a significant degree of hydrophobicity, which will govern its retention behavior. A C18 or C8 column would be suitable stationary phases. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with the addition of an acid such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govresearchgate.net Detection is typically performed using a UV-Vis detector, set at a wavelength where the naphthoquinone chromophore exhibits maximum absorbance.

Table 1: Representative HPLC Conditions for the Analysis of Aminonaphthoquinone Analogs

ParameterCondition
Stationary Phase Reversed-phase C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% aqueous Formic Acid (50:50, v/v) researchgate.net
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV-Vis at 230 nm researchgate.net
Injection Volume 10 µL

This table presents a hypothetical HPLC method for this compound based on methods for structurally similar compounds.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography offers a rapid and versatile method for the qualitative and semi-quantitative analysis of chemical compounds. It is particularly useful for monitoring reaction progress and for preliminary purity assessments. For this compound, an HPTLC method would likely utilize silica gel plates as the stationary phase, given the moderate polarity of the molecule.

The mobile phase, or developing solvent, would be a mixture of nonpolar and polar solvents. The optimal composition would be determined empirically to achieve a retention factor (Rf) value that allows for clear separation from any impurities. A mixture of hexane and ethyl acetate or dichloromethane (B109758) and methanol could be effective. Visualization of the separated spots on the HPTLC plate can be achieved under UV light, where the conjugated naphthoquinone system would be expected to show fluorescence quenching. Further visualization can be achieved by staining with reagents such as potassium permanganate. While specific HPTLC data for the target compound is not available, the purification of similar compounds is often monitored by Thin-Layer Chromatography (TLC), which forms the basis of HPTLC. griffith.edu.aursc.org

Table 2: Projected HPTLC System for the Analysis of this compound

ParameterCondition
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3, v/v)
Chamber Saturated twin-trough chamber
Development Distance 8 cm
Detection UV light at 254 nm and 366 nm
Densitometry Scanning at a specific wavelength (e.g., 330-350 nm) researchgate.net

This table outlines a potential HPTLC method for this compound based on general practices for related compounds.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a highly sensitive and specific technique that provides both chromatographic separation and structural information. The use of sub-2 µm particles in UPLC columns allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. frontiersin.org

For this compound, a UPLC-MS/MS method would provide not only the retention time but also the accurate mass of the parent ion and its fragmentation pattern. This data is invaluable for unambiguous identification and structural elucidation. An electrospray ionization (ESI) source in positive ion mode would likely be used to generate the protonated molecular ion [M+H]+. Subsequent fragmentation in the collision cell (MS/MS) would yield characteristic product ions, which can be predicted based on the structure of the molecule, likely involving cleavage of the pentyl chain and fragmentation of the naphthoquinone ring.

The analysis of other complex organic molecules, including various quinone derivatives, by UPLC-Q/TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) demonstrates the power of this technique in identifying and characterizing compounds in intricate matrices. frontiersin.org

Table 3: Anticipated UPLC-MS/MS Parameters for this compound

ParameterCondition
Chromatography UPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) frontiersin.org
Mobile Phase Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) frontiersin.org
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Full scan mode and product ion scan mode (MS/MS)
Precursor Ion (m/z) Expected [M+H]+ for C15H17NO2
Collision Energy Ramped collision energy (e.g., 20-45 eV) to induce fragmentation frontiersin.org

This table details a prospective UPLC-MS/MS method for the analysis of this compound, extrapolated from methods for similar compounds.

Theoretical and Computational Investigations of 4 Pentylamino Naphthalene 1,2 Dione

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netsamipubco.com It is extensively used to predict the properties of naphthoquinone derivatives. researchgate.netmdpi.com

The first step in most quantum chemical studies is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 4-(pentylamino)naphthalene-1,2-dione, this process reveals the most stable three-dimensional structure. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net

The naphthalene-1,2-dione core is expected to be largely planar, while the pentylamino side chain introduces conformational flexibility. Investigations into related aminonaphthoquinones show that intramolecular hydrogen bonding between the amino proton (N-H) and an adjacent carbonyl oxygen (C=O) significantly influences the preferred conformation, stabilizing a quasi-ring structure. mdpi.com The pentyl chain can adopt various staggered conformations, and computational scans of the potential energy surface are necessary to identify the global minimum and low-energy conformers.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar aminonaphthoquinone structures.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC1=O~1.22 Å
Bond LengthC2=O~1.23 Å
Bond LengthC4-N~1.36 Å
Bond LengthN-H~1.01 Å
Bond AngleO=C1-C2~121°
Bond AngleC3-C4-N~123°
Dihedral AngleH-N-C(pentyl)-C(pentyl)~180° (anti) or ~±60° (gauche)

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The energy of the HOMO is related to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). youtube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and the energy required for electronic excitation. samipubco.comajchem-a.com

For aminonaphthoquinones, the HOMO is typically delocalized over the electron-rich naphthalene (B1677914) ring and the amino group, reflecting the electron-donating character of the pentylamino substituent. researchgate.net Conversely, the LUMO is primarily localized on the electron-deficient quinone moiety, specifically the C=C and C=O bonds. researchgate.netmdpi.com This spatial separation of HOMO and LUMO is characteristic of a "push-pull" system, which can lead to interesting optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. samipubco.com

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and based on DFT calculations for analogous systems.

ParameterPredicted Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap (ΔE)4.0 eV

DFT calculations are highly effective in predicting spectroscopic data, which aids in the characterization and structural confirmation of synthesized compounds. researchgate.netmdpi.com Theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed. bohrium.comnih.govnih.gov

Vibrational Spectroscopy (IR): Calculated IR spectra can help assign experimental peaks to specific vibrational modes. For this compound, key predicted vibrations would include the C=O stretches of the quinone system (typically around 1650-1700 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and various C-H stretches from the aromatic and aliphatic parts of the molecule. mdpi.com

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.govresearchgate.net DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, provide chemical shifts that often show excellent correlation with experimental values. bohrium.comnih.gov Calculations would predict distinct signals for the aromatic protons on the naphthalene core, the N-H proton, and the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the pentyl chain. researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies can quantify the chemical reactivity of a molecule. These indices, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A smaller value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

For this compound, the presence of the electron-withdrawing quinone group imparts a significant electrophilic character, particularly at the carbonyl carbons, making them susceptible to nucleophilic attack. nih.gov The amino group, being electron-donating, activates the aromatic ring. These indices provide a quantitative framework for predicting how the molecule will behave in chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, stability, and interactions with the environment (e.g., a solvent). nih.govrsc.org

For this compound, an MD simulation in a solvent like water or ethanol (B145695) could reveal:

The stability of the intramolecular hydrogen bond in a polar environment.

The flexibility and accessible conformations of the pentyl side chain.

The nature of solvent-solute interactions, such as hydrogen bonding with water molecules.

These simulations are particularly valuable for understanding how the molecule behaves in a biological context, for instance, when interacting with a protein binding site. nih.gov

Computational Approaches to Reaction Mechanism Modeling

Computational modeling can be used to elucidate the step-by-step mechanisms of chemical reactions, including transition states and activation energies. researchgate.netnih.gov For a molecule like this compound, this could involve modeling:

Nucleophilic Addition/Substitution: The quinone ring is a known electrophile. nih.govresearchgate.net DFT calculations can map the reaction pathway for the addition of a nucleophile to one of the carbonyl carbons, which is a common reaction for naphthoquinones. researchgate.net

Redox Reactions: Quinones are redox-active molecules. nih.gov Computational methods can model the one- or two-electron reduction of the dione (B5365651) to form semiquinone or hydroquinone (B1673460) species, which is central to their biological activity.

Metabolic Transformations: The metabolic activation of naphthalene derivatives, often by cytochrome P450 enzymes, can be modeled using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net These simulations treat the reacting part of the molecule with high-level quantum mechanics while the surrounding enzyme and solvent are modeled with computationally less expensive molecular mechanics, providing a realistic picture of the enzymatic reaction mechanism. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Studies of 4 Pentylamino Naphthalene 1,2 Dione

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of aminonaphthoquinones, including 4-(Pentylamino)naphthalene-1,2-dione, is fundamentally governed by the redox-active quinone moiety. The presence of the electron-donating pentylamino group significantly modulates the electronic properties of the naphthalene-1,2-dione core, influencing its reduction potentials and the stability of its redox intermediates. These properties are crucial for understanding the compound's role in electron transfer processes in various chemical and biological systems.

Cyclic voltammetry (CV) is a principal technique used to probe the electrochemical characteristics of aminonaphthoquinones. Studies on homologous series of 2-(n-alkylamino)-1,4-naphthoquinones reveal key insights applicable to this compound. In these studies, a characteristic reversible redox couple is observed, which corresponds to the transfer of an electron to the quinone system. researchgate.net

The electrochemical process involves the reduction of the neutral naphthoquinone to a naphthosemiquinone radical anion. This one-electron reduction is typically reversible, indicating that the formed radical intermediate is stable on the timescale of the CV experiment. researchgate.net For a series of 2-(n-alkylamino)-1,4-naphthoquinones, this reversible redox couple was observed at approximately -0.657 V ± 0.05 V. researchgate.net The precise potential is influenced by the nature of the substituent on the amino group and the solvent system used. The electron-donating nature of the alkylamino group generally makes the reduction slightly more difficult compared to the unsubstituted parent naphthoquinone.

Naphthalene (B1677914) diimides (NDIs), which share the core naphthalene structure, have also been extensively studied and show two distinct one-electron reduction steps. nih.govresearchgate.net This highlights the capacity of the naphthalene core to accept multiple electrons, a property that is fundamental to its electrochemical identity.

Table 1: Representative Electrochemical Data for Amino-Naphthoquinone Derivatives from Cyclic Voltammetry
Compound ClassRedox ProcessApproximate Potential (E₁/₂)CharacteristicsReference
2-(n-Alkylamino)-1,4-naphthoquinoneNaphthoquinone to Naphthosemiquinone-0.657 ± 0.05 VReversible, one-electron transfer researchgate.net
Naphthalene Diimide (NDI) Dyad 1First Reduction (NDI to NDI⁻)-1.06 VReversible, one-electron transfer nih.gov
Naphthalene Diimide (NDI) Dyad 1Second Reduction (NDI⁻ to NDI²⁻)-1.48 VReversible, one-electron transfer nih.gov

The electron density in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is primarily distributed over the naphthoquinone ring system. researchgate.net Upon accepting an electron into the LUMO, the semiquinone radical anion is formed. This intermediate can undergo further reduction by accepting a second electron to form a dianion, often at a more negative potential. The process can be summarized as:

First Electron Transfer: Q + e⁻ ⇌ Q•⁻ (Semiquinone radical anion formation)

Second Electron Transfer: Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion formation)

The potential separation between these two electron transfer steps is influenced by the molecular structure and the solvent environment. In some systems, like certain naphthalene diimide derivatives, strategies are being explored to make the two-electron transfer occur in a single step, which is relevant for applications like aqueous organic redox flow batteries. rsc.org The formation of these charged intermediates is a critical aspect of the compound's function in processes involving electron transport chains. researchgate.netnih.gov

Fundamental Organic Reactions of Amino-1,2-Naphthoquinones

The reactivity of this compound is characterized by the dual nature of its functional groups. The quinone ring is an electrophilic system susceptible to nucleophilic attack, while the amino group provides a nucleophilic center. This interplay allows for a rich variety of organic transformations.

The electron-deficient nature of the naphthoquinone ring makes it a prime candidate for nucleophilic addition reactions. nih.govnih.gov One of the most significant reactions in this class is the Michael-type addition, where a nucleophile adds to the α,β-unsaturated carbonyl system of the quinone. researchgate.netnih.gov Naphthoquinones readily react with nucleophiles such as thiols and amines. nih.govrsc.org

For amino-naphthoquinones, there are two potential nucleophilic sites: the nitrogen atom of the amino group and the C-3 carbon atom, which has enamine-like character due to resonance. core.ac.uk The reaction pathway depends on the electrophile and the reaction conditions. The addition of nucleophiles typically occurs at the C-3 position of the quinone ring, a position activated by the carbonyl groups. This reactivity is central to the synthesis of a wide array of substituted naphthoquinone derivatives.

Amino-1,2-naphthoquinones can participate in condensation and subsequent cyclization reactions, particularly with carbonyl compounds like aldehydes. core.ac.uk The reaction of 2-amino-1,4-naphthoquinone with aldehydes demonstrates this reactivity. Under neutral conditions, the reaction can lead to N-alkylation products. However, in the presence of an acid catalyst such as trifluoroacetic acid, the reaction proceeds further to yield cyclized products. core.ac.uk

For instance, the reaction with aldehydes can form substituted 1H-2,4-dihydronaphtho[2,3-d] rsc.orgrsc.orgoxazine-5,10-diones. core.ac.uk This transformation involves an initial condensation between the amino group and the aldehyde, followed by an intramolecular cyclization. This type of reaction is valuable for constructing complex heterocyclic systems fused to the naphthoquinone core.

Table 2: Summary of Reactions of 2-Amino-1,4-Naphthoquinone with Aldehydes
AldehydeConditionsMajor Product TypeReference
FormaldehydeCHCl₃, Room TemperatureN-(hydroxymethyl)aminoquinone (N-alkylation) core.ac.uk
Various AldehydesNeutral2-(N-alkenyl)amino-1,4-naphthoquinone core.ac.uk
Various AldehydesCatalytic Trifluoroacetic AcidSubstituted 1H-2,4-dihydronaphtho[2,3-d] rsc.orgrsc.orgoxazine-5,10-diones (Cyclization) core.ac.uk

Photochemical Reactivity and Light-Induced Transformations

The naphthoquinone scaffold is photochemically active and can undergo a variety of light-induced transformations. The presence of the amino group further influences this reactivity, enabling specific photochemical reactions.

One notable reaction is the visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones. This process allows for the direct formation of new carbon-carbon bonds at the C-3 position of the quinone ring under mild, redox-neutral conditions, sometimes even without a photocatalyst. rsc.org This demonstrates the ability of the amino-naphthoquinone system to engage in radical-mediated processes upon light absorption.

Naphthoquinones are also known to participate in photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) adducts. mdpi.com This reaction typically proceeds via the triplet excited state of the quinone. Furthermore, photochemical redox cycling can be induced by photosensitizers in the presence of an electron donor. mdpi.com This process involves the photoreduction of the quinone to its hydroquinone (B1673460) form, which can then be re-oxidized, potentially leading to the generation of reactive oxygen species. This light-induced electron transfer capability is a key feature of quinone photochemistry. nih.govresearchgate.netmdpi.com

Advanced Applications in Materials Science and Chemical Sensing

Application as Photosensitizers in Advanced Energy Conversion Systems

The performance of dye-sensitized solar cells (DSSCs) is critically dependent on the molecular structure of the photosensitizer used to harvest solar light. nih.gov Organic dyes, including naphthoquinone derivatives, have been investigated as alternatives to more expensive metal-based photosensitizers. researchgate.net These compounds are often designed based on a donor-π-acceptor (D-π-A) architecture to facilitate efficient charge separation upon photoexcitation. nih.govresearchgate.net

Integration into Dye-Sensitized Solar Cells (DSSCs)

In a typical DSSC, a photosensitive dye is adsorbed onto the surface of a wide-bandgap semiconductor, commonly titanium dioxide (TiO₂), which functions as the photoanode. nih.govdergipark.org.tr The core function of the dye is to absorb photons from sunlight and, in its excited state, inject an electron into the conduction band of the semiconductor. nih.govnih.gov

Derivatives of aminonaphthoquinone, such as analogues of 4-(Pentylamino)naphthalene-1,2-dione, serve as effective D-π-A photosensitizers within this framework. nih.gov The integration process involves loading the dye onto nanostructured TiO₂ electrodes, often prepared using methods like hydrothermal synthesis to create high-surface-area structures such as nanorods. nih.gov This high surface area ensures sufficient adsorption of the photosensitizer, which is crucial for effective light harvesting. The dye molecule, anchored to the TiO₂ surface, becomes the primary site of light absorption and subsequent charge separation, initiating the photovoltaic process. nih.gov

Photophysical Processes and Charge Transfer Mechanisms in DSSC Performance

The operation of a DSSC is governed by a series of photophysical and electrochemical steps. nih.gov The process begins with the absorption of a photon by the dye molecule (sensitizer), promoting it to an excited state. nih.gov For aminonaphthoquinone-based dyes, this excitation leads to an efficient intramolecular charge transfer (ICT), moving electron density from the amino donor group to the naphthoquinone acceptor. rsc.orgsemanticscholar.org

This ICT state is critical for successful device performance. The key steps are:

Photoexcitation and Electron Injection: Upon absorbing light, the dye molecule is excited (Dye → Dye). This process is characterized by broad absorption bands in the UV and visible regions, which can be attributed to π →π and n → π* charge-transfer transitions. nih.gov From this excited state, the dye injects an electron into the conduction band of the TiO₂ semiconductor on a picosecond timescale, leaving the dye in an oxidized, cationic state (Dye⁺). nih.govnih.gov

Charge Transport: The injected electrons travel through the semiconductor photoanode to an external circuit. nih.gov

Dye Regeneration: The oxidized dye molecule (Dye⁺) is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, in the surrounding electrolyte. nih.gov

Development of Naphthoquinone-Based Chemosensors

Naphthoquinone derivatives are valuable platforms for the development of chemosensors, particularly for the detection of metal ions. Their ability to produce a distinct and easily detectable signal, such as a color change, upon binding with a specific analyte makes them highly effective for this purpose. rsc.orgsemanticscholar.org

Principles of Selective Metal Ion Recognition and Complexation

The function of naphthoquinone-based chemosensors is rooted in their ability to selectively bind to metal ions through specific coordination sites, leading to a measurable change in their photophysical properties. lupinepublishers.com

The primary principles are:

Coordination and Binding: Aminonaphthoquinones possess both nitrogen and oxygen atoms that can act as binding sites for metal ions. For instance, studies on related compounds have shown coordination to metal ions like Copper(II) (Cu²⁺) via two nitrogen atoms and an oxygen atom. researchgate.netrsc.org This interaction forms a stable complex between the chemosensor molecule and the metal ion.

Intramolecular Charge Transfer (ICT) Perturbation: The sensing mechanism is closely tied to the molecule's ICT characteristics. The binding of a metal ion to the coordination sites perturbs the electronic structure of the molecule, altering the energy of the ICT transition. rsc.org This transition is highly sensitive to the charge density on the nitrogen atom of the amino group. rsc.orgsemanticscholar.org

Optical Signal Generation: The change in the ICT energy results in a shift in the molecule's absorption spectrum, which is perceived as a change in color. lupinepublishers.com For example, the complexation of certain aminonaphthoquinone chemosensors with Cu²⁺ ions induces a distinct color change from orange to intense blue. researchgate.netrsc.org This colorimetric response allows for the "naked-eye" detection of the target ion. semanticscholar.org

The selectivity of these chemosensors for particular metal ions is determined by factors such as the geometry of the binding pocket and the electronic affinity of the donor atoms for the metal ion. Research has demonstrated remarkable selectivity of certain naphthoquinone derivatives towards Cu²⁺ over a range of other transition metal ions. rsc.orgrsc.org

Below is a table summarizing the sensing properties of representative naphthoquinone-based chemosensors.

Sensor Compound (Analogue)Target IonBinding SitesObservable SignalLimit of Detection (LOD)
2-((pyridin-2-yl)methylamino)naphthalene-1,4-dioneCu²⁺Two Nitrogen atoms, one Oxygen atomColor change (Orange to Intense Blue)1.48 x 10⁻⁸ mol L⁻¹
2-((pyridin-2-yl)ethylamino)naphthalene-1,4-dioneCu²⁺Two Nitrogen atoms, one Oxygen atomColor change (Orange to Intense Blue)1.59 x 10⁻⁸ mol L⁻¹

Data sourced from studies on analogous naphthoquinone structures. rsc.orgresearchgate.netrsc.org

Role in the Design of Functional Organic Materials and Dyes

The this compound scaffold is a quintessential building block in the design of functional organic materials and dyes. Its utility stems from the inherent quinone moiety, which can participate in redox reactions, and the tunable donor-acceptor electronic structure. ontosight.ai This structure is the basis for its use as a chromophore in various applications.

The design principles leveraging this scaffold include:

Chromophore Development: The core structure is responsible for the compound's color and can be chemically modified to tune its absorption spectrum, making it a versatile component for creating a wide range of dyes.

Molecular Engineering for Electronics: As demonstrated in DSSC applications, the D-π-A characteristics can be engineered to control charge transfer properties. By modifying the π-bridge or the donor/acceptor strength, researchers can optimize materials for specific electronic applications, such as organic light-emitting diodes or other molecular electronic devices. researchgate.netrsc.org

Redox-Active Materials: The quinone group's ability to undergo reversible reduction and oxidation allows these compounds to be used in designing redox-active materials and sensors. rsc.orgsemanticscholar.org

In essence, this compound and its derivatives serve as a foundational structure in materials science, enabling the creation of tailored molecules for applications that require specific optical, electronic, and chemical recognition properties.

Future Research Directions and Emerging Paradigms in Naphthalene 1,2 Dione Chemistry

Development of Innovative and Sustainable Synthetic Pathways

Future synthetic strategies for 4-(Pentylamino)naphthalene-1,2-dione and related compounds will increasingly prioritize sustainability and efficiency. The principles of green chemistry are expected to guide the development of new synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. semanticscholar.orgresearchgate.net

One promising approach is the use of biocatalysis, leveraging enzymes to perform specific chemical transformations with high selectivity and under mild conditions. For instance, laccase-mediated oxidation of hydroquinones to generate para-quinones in situ for subsequent reactions like the Diels-Alder reaction has been demonstrated as a green method for synthesizing 1,4-naphthoquinones. rsc.org Similar enzymatic strategies could be explored for the synthesis of ortho-quinones and their derivatives. The use of enzymatic ortho-quinone methide intermediates also presents a potential biocatalytic route for developing more efficient and selective syntheses compared to traditional methods. nih.gov

Moreover, the development of one-pot syntheses using bifunctional catalysts, such as Mo-V-P heteropolyacids, offers a pathway to simplify the synthesis of naphthoquinones from basic precursors like hydroquinone (B1673460). scirp.org Solvent-free reaction conditions, catalyzed by agents like In(OTf)₃, have also proven effective for the synthesis of complex 1,4-naphthoquinone (B94277) derivatives and could be adapted for ortho-quinone systems. nih.gov Electrochemical synthesis is another emerging sustainable alternative to traditional oxidation methods for producing quinones and hydroquinones, with the potential for large-scale production. acs.org

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Biocatalysis (e.g., Laccases) Enzymatic oxidation, mild reaction conditions, aqueous medium. rsc.orgHigh selectivity, reduced use of hazardous reagents, environmentally benign.
One-Pot Synthesis Multiple reaction steps in a single vessel, use of bifunctional catalysts. scirp.orgIncreased efficiency, reduced waste and purification steps.
Solvent-Free Reactions Reactions conducted without a solvent, often under thermal conditions. nih.govEnvironmentally friendly, simplified workup, potential for high yields.
Electrochemical Synthesis Use of electricity to drive oxidation reactions. acs.orgAvoids chemical oxidants, potential for scalability and sustainability.

These innovative synthetic methods represent a significant shift away from traditional, often harsh, chemical processes. For this compound, the adoption of these green and sustainable pathways will be crucial for both laboratory-scale research and potential future industrial applications.

Application of Advanced Analytical Techniques for Real-time Monitoring

A deeper understanding and optimization of the synthesis and reactions of this compound will be facilitated by the application of advanced analytical techniques for real-time monitoring. These methods provide dynamic information about reaction kinetics, intermediate formation, and product purity, enabling precise process control and optimization.

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, fluorescence, electrochemical, and mass spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for the analysis of quinones. nih.gov However, the trend is moving towards in-situ and real-time analysis. Direct Analysis in Real Time (DART) mass spectrometry is a powerful tool for monitoring synthetic organic reactions with minimal sample preparation, providing nearly instantaneous molecular weight confirmation of reactants and products. nih.govresearchgate.net Similarly, Probe Electrospray Ionization (PESI) combined with a mass spectrometer allows for the real-time tracking of changes in molecular weight information, offering a clear picture of the reaction's progress. shimadzu.com

Spectroscopic techniques are also evolving to provide more detailed mechanistic insights. Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy can probe the vibrational modes of molecules on ultrafast timescales, offering a detailed understanding of reaction mechanisms and kinetics. For a compound like this compound, these techniques could elucidate the dynamics of its formation and subsequent reactions.

Analytical TechniquePrincipleApplication in Naphthalene-1,2-dione Chemistry
HPLC-MS/MS Chromatographic separation followed by mass analysis. nih.govQuantification and identification of quinones and their derivatives in complex mixtures.
DART-MS Ambient ionization for rapid mass spectral analysis. nih.govresearchgate.netReal-time monitoring of reaction progress without sample preparation.
PESI-MS Direct ionization from a probe for rapid analysis. shimadzu.comContinuous monitoring of molecular weight changes during a reaction.
Time-Resolved IR (TRIR) Probing molecular vibrations on very short timescales. Studying the kinetics and mechanisms of fast chemical reactions.

The integration of these advanced analytical methods will be instrumental in refining the synthesis of this compound, ensuring high purity and yield, and in studying its reactivity and stability under various conditions.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. knaw.nl For the study of this compound and its analogues, these computational approaches offer unprecedented opportunities for molecular design, property prediction, and synthesis planning. nih.gov

Machine learning models can be trained on existing datasets of quinone derivatives to predict various properties, such as redox potentials, which are fundamental to the chemical and biological activity of these compounds. researchgate.netnih.gov For instance, ML models have been developed to accurately predict the formation of quinone-type metabolites from drug molecules, a crucial aspect in drug discovery. acs.orgnih.gov Such models could be adapted to predict the metabolic fate and potential reactivity of this compound.

AI/ML ApplicationDescriptionRelevance to this compound
Property Prediction ML models trained to predict chemical and physical properties. researchgate.netnih.govPrediction of redox potential, solubility, and other key characteristics.
De Novo Molecular Design Generative models to create novel chemical structures. crimsonpublishers.comDesign of new derivatives with tailored electronic and functional properties.
Synthesis Planning AI tools to devise efficient synthetic routes for target molecules. nih.govOptimization of the synthesis of this compound and its analogues.
Bayesian Optimization An algorithmic approach for efficient optimization of a function. openreview.netAccelerated discovery of new naphthalene-1,2-diones with specific functionalities.

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new naphthalene-1,2-dione-based compounds and materials.

Exploration of Novel Materials Science Applications and Advanced Chemical Functionalities

The unique electronic and photophysical properties of the naphthalene (B1677914) scaffold suggest that derivatives like this compound could find applications in materials science. nih.gov Future research will likely focus on harnessing these properties to create novel functional materials.

Naphthalene derivatives are known for their strong fluorescence, electroactivity, and photostability, making them excellent candidates for the development of organic electronic devices. nih.gov The introduction of an amino group with a pentyl chain at the 4-position of the naphthalene-1,2-dione core can significantly influence its electronic properties, potentially leading to materials with interesting semiconducting or charge-transport characteristics.

Another promising area of application is in the development of chemical sensors. The fluorescence of naphthalene-based probes can be highly sensitive to the presence of specific anions and cations. nih.gov The this compound structure could be engineered to act as a selective chemosensor, where binding to a target analyte induces a measurable change in its optical or electrochemical properties. For example, diketopyrrolopyrrole dyes flanked by naphthalene have been used as optical sensors for cyanide ions in water. researchgate.net

The inherent redox activity of the quinone moiety also opens up possibilities for applications in redox-active polymers and energy storage materials. The ability of the quinone to undergo reversible reduction and oxidation is a key feature that could be exploited in the design of new battery materials or as a component in stimuli-responsive materials.

Potential ApplicationUnderlying PropertyFuture Research Direction
Organic Electronics Electroactivity and charge-transport properties. nih.govInvestigation of semiconducting and electroluminescent properties.
Chemical Sensors Fluorescence and sensitivity to analytes. nih.govresearchgate.netDesign of selective probes for environmental and biological monitoring.
Energy Storage Reversible redox behavior of the quinone moiety. openreview.netDevelopment of novel electrode materials for organic batteries.
Stimuli-Responsive Materials Redox-switchable properties.Creation of materials that change properties in response to electrochemical stimuli.

The exploration of these novel applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and advanced characterization techniques to fully realize the potential of this compound and its derivatives in advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Pentylamino)naphthalene-1,2-dione with high purity?

  • Methodological Answer : Synthesis should follow validated protocols for naphthalene derivatives, prioritizing controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization should include NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation .
  • Experimental Design : Use factorial design to optimize variables like solvent polarity, reaction time, and catalyst ratios. For reproducibility, document deviations using risk-of-bias frameworks (e.g., Table C-7 in ) .

Q. How can researchers assess the acute toxicity profile of this compound in vitro?

  • Methodological Answer : Follow OECD guidelines for cytotoxicity assays (e.g., MTT, LDH release) in human cell lines (e.g., HepG2, HEK293). Include positive/negative controls and dose-response curves. Prioritize endpoints aligned with systemic effects (e.g., hepatic, respiratory) as per Table B-1 in .
  • Data Validation : Use peer-reviewed studies from databases like PubChem ( ) to cross-reference toxicity thresholds. Non-peer-reviewed data require validation by ≥3 independent experts ( ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanistic data for this compound’s bioactivity?

  • Methodological Answer : Conduct a systematic review using inclusion criteria from Table B-1 ( ), focusing on study quality (e.g., randomization, dose accuracy). Apply risk-of-bias assessments (Table C-6/C-7, ) to rank evidence confidence (High/Moderate/Low). Mechanistic discrepancies may arise from cell-type specificity or metabolite variability; validate via siRNA knockdown or isotopic tracing .
  • Theoretical Framework : Link findings to existing theories, such as redox cycling in naphthoquinones (). Use computational tools (e.g., COMSOL Multiphysics) to model electron transfer pathways ( ).

Q. How can researchers design a longitudinal study to evaluate chronic exposure effects of this compound?

  • Methodological Answer : Use a rodent model with inhalation/oral exposure routes (). Monitor biomarkers (e.g., oxidative stress markers, histopathology) at intervals aligned with toxicokinetic half-lives. Include a control group, blinded dosing, and randomization to reduce bias ().
  • Data Analysis : Apply mixed-effects models to account for inter-individual variability. Compare outcomes to ATSDR’s toxicological profiles for structurally related compounds ( ).

Methodological and Theoretical Considerations

Q. What computational approaches predict the environmental fate of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and bioaccumulation potential. Validate predictions with experimental data from EPA’s EPI Suite or NIST Chemistry WebBook ( ).
  • Advanced Integration : Combine AI-driven simulations (e.g., COMSOL Multiphysics) with high-throughput screening to assess photodegradation pathways ( ).

Q. How should researchers address gaps in the mechanistic understanding of this compound’s interactions with DNA?

  • Methodological Answer : Employ DNA-adduct profiling (e.g., ³²P-postlabeling) and molecular docking studies to identify binding sites. Cross-validate with transcriptomic data (RNA-seq) to link adduct formation to gene expression changes ( ).
  • Theoretical Basis : Frame hypotheses around intercalation or alkylation mechanisms observed in polycyclic aromatic hydrocarbons ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.